2,2-Difluoro-5-methoxy-1,3-benzodioxole
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Overview
Description
2,2-Difluoro-5-methoxy-1,3-benzodioxole is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzodioxole, characterized by the presence of two fluorine atoms and a methoxy group.
Preparation Methods
The synthesis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent such as potassium fluoride. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-5-methoxy-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-5-methoxy-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, it can undergo biodegradation and defluorination by microbial enzymes such as toluene dioxygenase. This process leads to the formation of various metabolites, including dihydrodiols and hydroxy derivatives
Comparison with Similar Compounds
2,2-Difluoro-5-methoxy-1,3-benzodioxole can be compared with other similar compounds, such as:
2,2-Difluoro-1,3-benzodioxole: Lacks the methoxy group, making it less versatile in certain synthetic applications.
2,2-Difluoro-1,3-benzodioxole-5-carbonitrile: Contains a cyano group, which imparts different chemical properties and reactivity.
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: The presence of a carboxyl group makes it useful in different contexts, such as in the synthesis of pharmaceuticals
Properties
IUPAC Name |
2,2-difluoro-5-methoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFYWZCNLFJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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